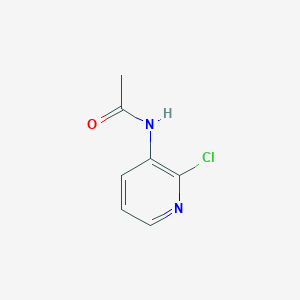

N-(2-chloropyridin-3-yl)acetamide

概要

説明

N-(2-Chloropyridin-3-yl)acetamide (NPCA) is a small molecule compound that has been studied for its potential applications in the fields of synthesis, scientific research, and drug development. NPCA has been found to have a wide range of biochemical and physiological effects, both in laboratory experiments and in clinical trials.

科学的研究の応用

Tautomerism and Spectroscopy

- N-(2-chloropyridin-3-yl)acetamide has been studied in the context of heteroaromatic tautomerism, with research confirming its existence in various solvents as the amide tautomer-rotamer (Katritzky & Ghiviriga, 1995). This finding is significant for understanding the chemical behavior and structural dynamics of such compounds.

Synthesis and Biological Assessment

- The compound has been involved in the synthesis of novel heterocyclic 1,2,4-triazoles and 1,2,4-oxadiazoles, which exhibit interesting biological properties. The synthetic process involves various steps starting from commercially available 2-chloropyridine derivatives (Karpina et al., 2019). This research highlights its role in synthesizing compounds with potential biological applications.

Photovoltaic and Photophysical Studies

- N-(2-chloropyridin-3-yl)acetamide analogs have been synthesized and studied for their photochemical and thermochemical properties. They show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvestingefficiency and favorable electron injection energies (Mary et al., 2020). Such studies are pivotal for the development of efficient and sustainable solar energy technologies.

Herbicidal Applications

- Research on functionalized 3-(substituted amino)thieno[2,3-b]pyridines, derived from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, has revealed strong herbicide antidote properties. The structural elucidation of these compounds was confirmed by X-ray diffraction and NMR techniques (Dotsenko et al., 2019). These findings demonstrate the agricultural relevance of derivatives of N-(2-chloropyridin-3-yl)acetamide.

Antifungal and Insecticidal Activities

- The synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents has led to the discovery of some compounds exhibiting antifungal and insecticidal activities (Zhou, 2013). This research contributes to the field of pest control and crop protection.

Antiallergic Potential

- N-(pyridin-4-yl)-(indol-3-yl)acetamides, derived from N-(2-chloropyridin-3-yl)acetamide, have been investigated as potential antiallergic agents. Certain derivatives showed promising activity in inhibiting histamine release and interleukin production (Menciu et al., 1999). This suggests their potential therapeutic application in allergy management.

Metal Ion Complexation

- N-(2-chloropyridin-3-yl)acetamide derivatives have been utilized in the synthesis of metal ion complexes, revealing insights into coordination chemistry and potential applicationsin various fields like catalysis and material science. These studies involve understanding the bonding modes and geometries of these complexes (Karim, Ali, & Musa, 2005).

Smiles Rearrangement Mechanism

- The compound has been a subject of study in the Smiles rearrangement process, providing theoretical evidence for the mechanism of intramolecular cyclization of N-methyl-2-(2-chloropyridin-3-yloxy)acetamide anion. This contributes significantly to understanding organic synthesis pathways (Sun et al., 2008).

作用機序

Target of Action

The primary targets of N-(2-chloropyridin-3-yl)acetamide are currently unknown. This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.

Mode of Action

Given its use in proteomics research , it may interact with proteins or other biomolecules, altering their function or activity

Biochemical Pathways

As a tool in proteomics research , it may influence a variety of pathways depending on the proteins or biomolecules it interacts with. More detailed studies are required to map out the specific pathways affected.

Result of Action

Given its use in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with

特性

IUPAC Name |

N-(2-chloropyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZIDENWDCKKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402074 | |

| Record name | N-(2-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloropyridin-3-yl)acetamide | |

CAS RN |

21352-19-2 | |

| Record name | N-(2-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

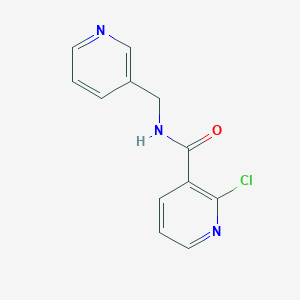

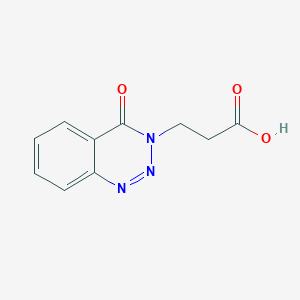

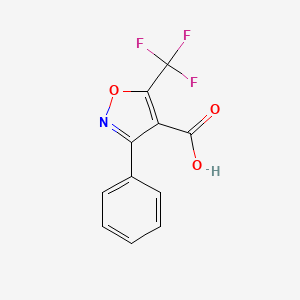

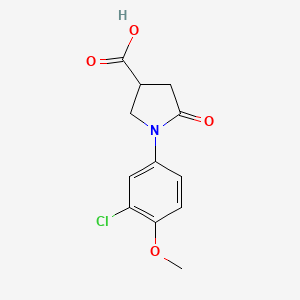

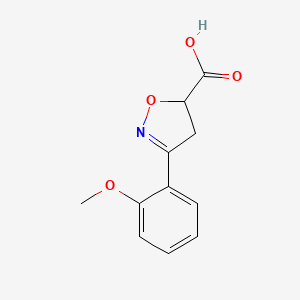

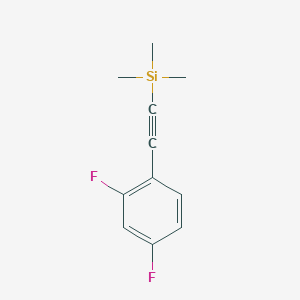

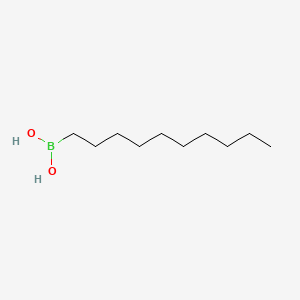

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine](/img/structure/B1351436.png)

![Benzo[d][1,3]dioxol-4-ylboronic acid](/img/structure/B1351442.png)

![4-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1351459.png)